molecular formula C4H9NO2 B1595491 2-aminoethyl Acetate CAS No. 1854-30-4

2-aminoethyl Acetate

Cat. No. B1595491
CAS RN: 1854-30-4
M. Wt: 103.12 g/mol
InChI Key: HBVZRPAKZOLBPL-UHFFFAOYSA-N
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Description

2-aminoethyl Acetate, also known as O-Acetylethanolamine, is a carboxylic ester . It is a natural product found in Lens culinaris, Vicia faba, and other organisms .


Molecular Structure Analysis

The molecular formula of 2-aminoethyl Acetate is C4H9NO2 . The InChI representation is InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3 .


Physical And Chemical Properties Analysis

2-aminoethyl Acetate has a molecular weight of 103.12 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 150.0±23.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C . It has one hydrogen bond donor, three hydrogen bond acceptors, and three freely rotating bonds .

Scientific Research Applications

  • Molecular Structure and Biological Interest : 2-aminoethyl acetate, also known as N-(2-aminoethyl)glycine, plays a role in forming hydrogen-bonded networks in crystal structures. It has significant biological interest due to its polyamide derivative forming the backbone in the DNA mimic peptide nucleic acid (PNA) (Wiklund, McKenzie, & Lennartson, 2010).

  • Neurochemistry and Metabolism : In neurochemical studies, acetate, including 2-aminoethyl acetate derivatives, is used to probe astrocytic function and cerebral kinetics in the brain. It aids in understanding the transport and utilization of acetate in various brain regions (Patel, de Graaf, Rothman, Behar, & Mason, 2010).

  • Inhibition and Metabolism Studies : 2-aminoethyl acetate compounds are used in metabolic studies to understand the effects of certain toxins on the brain's metabolism, particularly in relation to glucose and acetate (Cremer, 1970).

  • Synthesis and Structural Characterization : This compound is also significant in the synthesis and structural characterization of various chemical compounds, demonstrating its role in forming complex chemical structures (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

  • Therapeutic Potential : Research has identified 2-aminoethyl acetate derivatives as potential therapeutic agents, such as in the inhibition of the angiotensin-converting enzyme 2 (ACE2), relevant for controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) (Huentelman et al., 2004).

  • Amino Acid Metabolism : Studies on brain tissue utilize compounds like [1-14C]acetate to understand the turnover of amino acids such as glutamate and aspartate, crucial for understanding brain metabolism (Berl & Frigyesi, 1969).

  • Organic Synthesis : 2-aminoethyl acetate is involved in the synthesis of higher amino acids and aryl-substituted amino acids, showcasing its importance in organic synthesis (O'donnell & Falmagne, 1985).

  • Cancer Cell Metabolism : In cancer research, acetate utilization and its role in maintaining cancer cell growth under metabolic stress have been studied, highlighting the importance of compounds like 2-aminoethyl acetate in understanding cancer metabolism (Schug et al., 2015).

properties

IUPAC Name

2-aminoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZRPAKZOLBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315130
Record name 2-Aminoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminoethyl Acetate

CAS RN

1854-30-4
Record name 2-Aminoethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Acetylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
KB Nolan, BR Coles, RW Hay - Journal of the Chemical Society, Dalton …, 1973 - pubs.rsc.org
… 2-Aminoethyl acetate is a convenient substrate for an investigation of this type. Hydrolysis of … and, recently, Schmir.lo In basic solution 2-aminoethyl acetate (I) undergoes rapid base-…
Number of citations: 2 pubs.rsc.org
SR Melnyk, RV Danyliuk… - Journal of Chemistry & …, 2023 - researchgate.net
… The routes of N-(2hydroxyethyl)acetamide, 2-aminoethyl acetate, and 2-(acetylamino)ethyl … the interaction of ethanolamine and pentyl acetate, 2-aminoethyl acetate, or 2-(acetylamino)…
Number of citations: 3 www.researchgate.net
Q Lin, S Zhang, B Li - Beilstein Journal of Organic Chemistry, 2020 - beilstein-journals.org
… However, the ring-opening N-alkylation of 2-oxazolines to produce 2-aminoethyl acetate … as the only product instead of the above 2-aminoethyl acetate compound. Analogously, the N-…
Number of citations: 1 www.beilstein-journals.org
Q Lin, S Zhang, B Li - Beilstein Archives, 2019 - beilstein-journals.org
… (Scheme 1) However, the ring-opening N-alkylation of 2-oxazolines to produce 2-aminoethyl acetate derivatives under basic conditions has not been reported. Thiazolidinone …
Number of citations: 5 www.beilstein-journals.org
S Melnyk, R Danyliuk, Y Melnyk… - Journal of Chemical …, 2022 - researchgate.net
… The most significant difference between the non-catalytic and catalytic processes is the nature of the two substances’ accumulation, particularly 2-aminoethyl acetate and N-(2-…
Number of citations: 2 www.researchgate.net
CS Hahn, HI Nam-Goong, YI Kang - Journal of the Korean …, 1969 - koreascience.kr
… The structure of the ring-opened product was confirmed as 1,1-diphenyl-2-aminoethyl acetate. It is most likely that the reaction proceeds through the cleavage of a bond between …
Number of citations: 2 koreascience.kr
B Hansen - Acta Chemica Scandinavica, 1962 - actachemscand.org
… The primary 2-aminoethyl acetate does, however, not follow this rule as the acetyl group migrates to the nitrogen atom Vo. As mentioned in the theory it is not possible to distinguish …
Number of citations: 30 actachemscand.org
LL Darko, JG Cannon, JP Long… - Journal of Medicinal …, 1965 - ACS Publications
… models indicates that the cationic heads of Ia and of X-methyl-N-ethyl-2aminoethyl acetate … N-Methoxy-N-methyl-2-aminoethyl acetate hydrochloride was recrystallized from 2-propanol…
Number of citations: 9 pubs.acs.org
K Banert, TM Klapötke, SM Sproll - 2009 - Wiley Online Library
… Based on 2-aminoethyl acetate, which is required to form the thiosemicarbazide 2, several different ways to afford 8 have been published.12 Compound 8 was obtained by desulfuration …
L Benoiton, RW Hanson, HN Rydon - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… N-benzoyl-DL-aspar tate (3.27 g.) and 2-aminoethyl acetate hydrochloride 35 (1-39 g.), in anhydrous NN-dimethylformamide (30 ml.), were treated with triethylamine (1.01 g.), followed …
Number of citations: 2 pubs.rsc.org

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